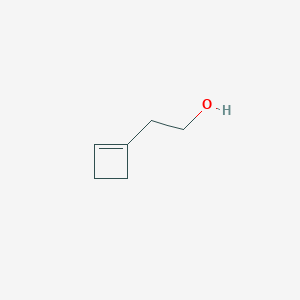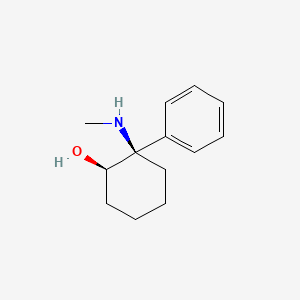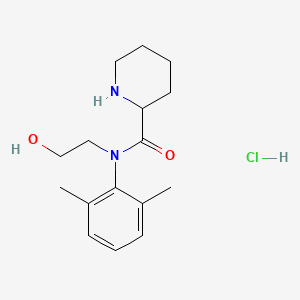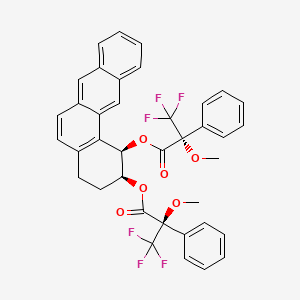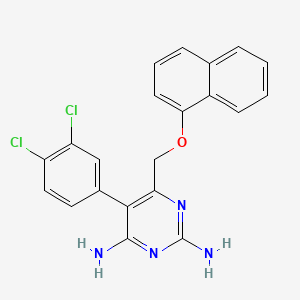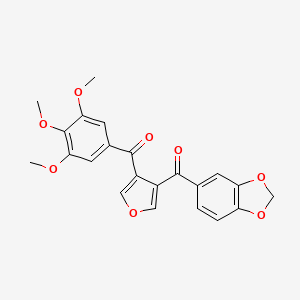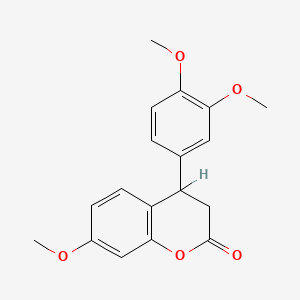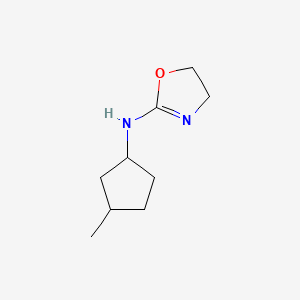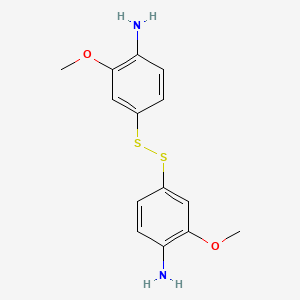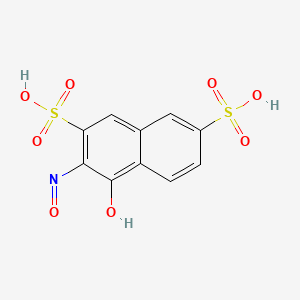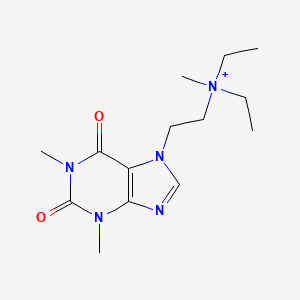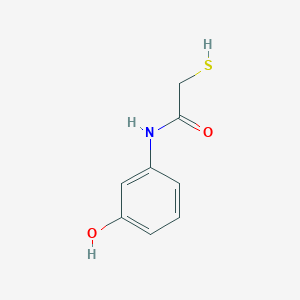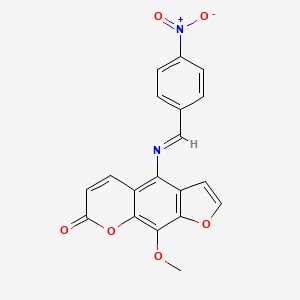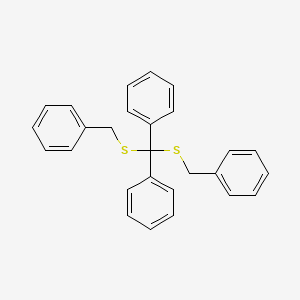
((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene is an organic compound with the molecular formula C15H16S2 It is characterized by the presence of benzylthio and diphenylmethyl groups attached to a central thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene typically involves the reaction of benzylthiol with diphenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon center of the diphenylmethyl chloride, resulting in the formation of the desired thioether compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thioethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique thioether linkage makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of thioether-containing molecules on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene involves its interaction with molecular targets through its thioether linkage. This linkage can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioanisole: Similar in structure but with a single phenyl group attached to the sulfur atom.
Diphenylmethane: Lacks the thioether linkage but shares the diphenylmethyl structure.
Benzylthiol: Contains a thiol group instead of the thioether linkage.
Uniqueness
((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene is unique due to its combination of benzylthio and diphenylmethyl groups connected by a thioether linkage. This structural feature imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
29055-89-8 |
|---|---|
Formule moléculaire |
C27H24S2 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
[benzylsulfanyl(diphenyl)methyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C27H24S2/c1-5-13-23(14-6-1)21-28-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)29-22-24-15-7-2-8-16-24/h1-20H,21-22H2 |
Clé InChI |
MENTYQIDBMTYNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


